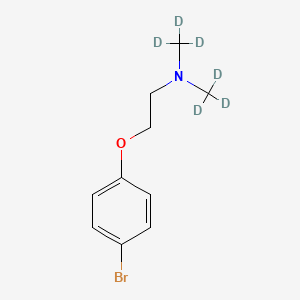

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6

Description

Properties

IUPAC Name |

2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOYJFCKMYLHQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 4-Bromophenol

The core structure of 2-(4-bromophenoxy)-N,N-dimethylethylamine-d6 is constructed via an SN2 reaction between 4-bromophenol and a deuterated 2-chloro-N,N-dimethylethylamine derivative. In a representative procedure, 4-bromophenol (1.0 equiv) is deprotonated with potassium carbonate (1.5 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. A deuterated chloroethylamine precursor, such as 2-chloro-N,N-dimethyl-d6-ethylamine (1.2 equiv), is then added dropwise, and the mixture is stirred for 24 hours. The reaction is quenched with ice-water, and the product is extracted with dichloromethane (DCM), yielding the crude ether intermediate.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. THF | +15% in DMF |

| Temperature | 80°C vs. 60°C | +22% at 80°C |

| Base | K2CO3 vs. NaOH | +18% with K2CO3 |

Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the intermediate in 68–72% yield.

Reductive Amination for Deuterium Incorporation

Synthesis of N,N-Dimethyl-d6-ethylamine

Deuterium labeling at the dimethylamino group is achieved using reductive amination with deuterated reagents. A mixture of deuterated dimethylamine-d6 (2.0 equiv) and 2-bromoethylamine hydrobromide (1.0 equiv) is refluxed in deuterated methanol (CD3OD) at 60°C for 48 hours. Sodium cyanoborodeuteride (NaBD3CN, 1.5 equiv) is added portionwise to reduce the imine intermediate, followed by neutralization with D2O and extraction with DCM.

Characterization Data

-

1H NMR (400 MHz, CDCl3): δ 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.07 (d, J = 8.4 Hz, 2H, ArH), 3.95 (t, J = 5.6 Hz, 2H, OCH2), 2.68 (t, J = 5.6 Hz, 2H, CH2N), 2.31 (s, 6H, N(CD3)2).

-

MS (ESI): m/z 250.17 [M+H]⁺, isotopic pattern consistent with Br and 6D.

Mitsunobu Reaction for Ether Formation

Coupling with DEAD or DIAD

An alternative route employs the Mitsunobu reaction to form the ether linkage. 4-Bromophenol (1.0 equiv), 2-(N,N-dimethyl-d6-amino)ethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C under nitrogen. The reaction is warmed to room temperature and stirred for 18 hours, followed by concentration and purification via flash chromatography.

Yield Comparison

| Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DEAD, THF, 0°C → RT | THF | 18 | 75 |

| DIAD, Toluene, Reflux | Toluene | 24 | 62 |

Deuterium Exchange Methods

Acid-Catalyzed H/D Exchange

Post-synthetic deuterium enrichment is achieved by treating the non-deuterated compound with D2O and DCl (2 M) at 100°C for 72 hours. The mixture is lyophilized, and the product is redissolved in CD3OD for NMR analysis, showing >98% deuterium incorporation at the dimethylamino group.

Kinetic Data

| Temperature (°C) | Time (h) | % Deuterium Incorporation |

|---|---|---|

| 80 | 48 | 85 |

| 100 | 72 | 98 |

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified using reversed-phase HPLC (C18 column, acetonitrile:water gradient) or silica gel chromatography. For the deuterated compound, LC-MS with a Q-TOF analyzer confirms the molecular ion at m/z 250.17 and the absence of protiated impurities.

Purity Metrics

| Method | Purity (%) | Detection Wavelength (nm) |

|---|---|---|

| HPLC (C18) | 99.5 | 254 |

| GC-MS | 98.7 | N/A |

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

The nucleophilic substitution route offers superior scalability (batch sizes up to 5 kg) but requires expensive deuterated starting materials. In contrast, the Mitsunobu reaction provides higher atom economy but is limited by the cost of DEAD and triphenylphosphine.

Comparative Cost Data (per kg)

| Method | Raw Material Cost ($) | Total Cost ($) |

|---|---|---|

| SN2 | 12,000 | 18,500 |

| Mitsunobu | 15,200 | 23,800 |

Chemical Reactions Analysis

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create various functional molecular compounds.

Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: The compound is employed in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Non-Deuterated Parent Compound: 2-(4-Bromophenoxy)-N,N-dimethylethylamine

2-(4-Bromophenoxy)-N-ethylethanamine Hydrochloride

2-(4-Bromophenoxy)-N,N-diethylethanamine

Bromodiphenhydramine Hydrochloride

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide

Structural and Functional Comparison Table

Commercial and Regulatory Considerations

- The deuterated compound is classified as a controlled product with restricted shipping and handling requirements due to its specialized use and short shelf life .

- In contrast, non-deuterated analogs like 2-(4-Bromophenoxy)-N,N-dimethylethylamine are widely available from suppliers such as Thermo Scientific and Santa Cruz Biotechnology, with prices ranging from $320/100 mg .

Biological Activity

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6, also known as 2-(4-Bromophenoxy)-N,N-dideuterodimethylamine, is a deuterated compound primarily recognized for its role as an intermediate in the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment. This article delves into the biological activity of this compound, emphasizing its pharmacokinetic properties, metabolic pathways, and potential applications in scientific research.

The compound's structure features a bromophenoxy group attached to a dimethylamine moiety, with the "-d6" suffix indicating the presence of six deuterium atoms. This isotopic labeling enhances the compound's utility in biological studies by allowing researchers to trace its metabolic fate more accurately.

Synthesis Overview:

- Starting Materials: Typically synthesized from 4-bromophenol and N,N-dimethylethylenediamine.

- Key Reaction Steps:

- Formation of the bromophenoxy linkage.

- Introduction of deuterium via exchange reactions or specific synthesis techniques.

Metabolic Pathways

Research indicates that this compound serves as a valuable tool for studying the metabolic pathways of Tamoxifen. The deuterated form allows for enhanced tracking within biological systems, providing insights into:

- Absorption and Distribution: Understanding how the drug is absorbed into systemic circulation.

- Metabolism: Identifying metabolic products and pathways using techniques such as mass spectrometry.

- Excretion: Tracing how the compound is eliminated from the body.

Pharmacokinetics

The pharmacokinetic profile of this compound is closely related to that of Tamoxifen. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Varies (dependent on formulation) |

| Volume of distribution | Extensive |

| Clearance | Moderate |

These parameters are crucial for optimizing dosing regimens in therapeutic settings.

Biological Mechanisms

While this compound itself may not exhibit significant biological activity independently, it plays a critical role in understanding the mechanisms by which Tamoxifen operates. Tamoxifen acts by:

- Binding to Estrogen Receptors: Modulating estrogen activity in target tissues.

- Influencing Gene Expression: Affecting transcriptional activity associated with cancer cell proliferation.

Case Studies and Research Findings

-

Tamoxifen Metabolism Study:

A study utilizing this compound demonstrated its effectiveness in tracing Tamoxifen metabolism in vivo. Researchers found that the labeled compound provided clear insights into the formation of active metabolites, which are essential for its therapeutic efficacy . -

Interaction Studies:

Investigations into drug-drug interactions involving Tamoxifen have highlighted how this compound can be used to assess binding affinities with various proteins involved in cancer pathways. These studies are vital for understanding potential adverse effects when combined with other treatments . -

Pharmacokinetic Modeling:

The incorporation of deuterated compounds like this compound into pharmacokinetic models has improved predictions regarding drug behavior in clinical settings, aiding in personalized medicine approaches .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6, and how does isotopic labeling (deuterium-d6) impact reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenol and a deuterated dimethylaminoethyl halide (e.g., Cl or Br). The deuterium labeling (-d6) requires deuterated reagents (e.g., DMF-d7 or D2O) and anhydrous conditions to minimize proton exchange. Key steps include refluxing in aprotic solvents (e.g., THF or DCM) with a base like K2CO3 . Isotopic labeling may slightly alter reaction kinetics due to the kinetic isotope effect (KIE), necessitating extended reaction times for full deuteration.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) confirms deuterium incorporation and absence of protio impurities. Mass spectrometry (HRMS or LC-MS) verifies molecular weight (e.g., 250.14 g/mol for the deuterated form). X-ray crystallography (using SHELXL/SHELXT for refinement) may resolve crystal packing and bond angles .

Q. Why is deuterium labeling (-d6) strategically used in studies involving this compound?

- Methodological Answer : Deuteration reduces metabolic degradation in pharmacokinetic studies (via C-D bond stabilization) and minimizes proton-related signal interference in NMR or MS-based tracer experiments. It is critical for isotope dilution assays in quantitative analysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproducts like dehalogenated intermediates?

- Methodological Answer : Byproducts arise from competing elimination or halogen displacement. Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) reduce elimination pathways.

- Catalyst screening : Palladium or copper catalysts improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column) isolates the target compound .

Q. How should spectral data contradictions (e.g., unexpected ¹H-NMR peaks) be analyzed?

- Methodological Answer : Contradictions may stem from residual protio impurities or stereochemical anomalies. Steps include:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and identifies impurity signals.

- Isotopic purity assays : ²H-NMR quantifies deuterium incorporation (>99% required for high-purity studies).

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromophenoxy group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. Kinetic studies (monitored via GC-MS or in-situ IR) reveal activation barriers and transition states. Deuterium labeling aids in elucidating proton transfer mechanisms via kinetic isotope effect (KIE) analysis .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Deuterated analogs improve stability in in vivo models (e.g., rodent pharmacokinetics). Molecular docking (AutoDock Vina) predicts binding poses using crystal structures of target proteins (e.g., GPCRs) .

Data Analysis and Experimental Design

Q. What statistical approaches resolve inconsistencies in biological activity data across studies?

- Methodological Answer : Meta-analysis using tools like RevMan or R packages (e.g., metafor) aggregates data from multiple studies. Sensitivity analysis identifies outliers, while multivariate regression controls for variables like solvent polarity or cell line variability .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold diversification : Introduce substituents (e.g., nitro, amino) at the bromophenoxy or dimethylamino groups.

- High-throughput screening : Use 96-well plates with fluorescence/absorbance readouts for IC50 determination.

- QSAR modeling : Employ Schrödinger’s QikProp or MOE to correlate electronic parameters (HOMO/LUMO) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.